

Application of Entrectinib-d4 in Pediatric Oncology Pharmacokinetic Studies: Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Entrectinib-d4*

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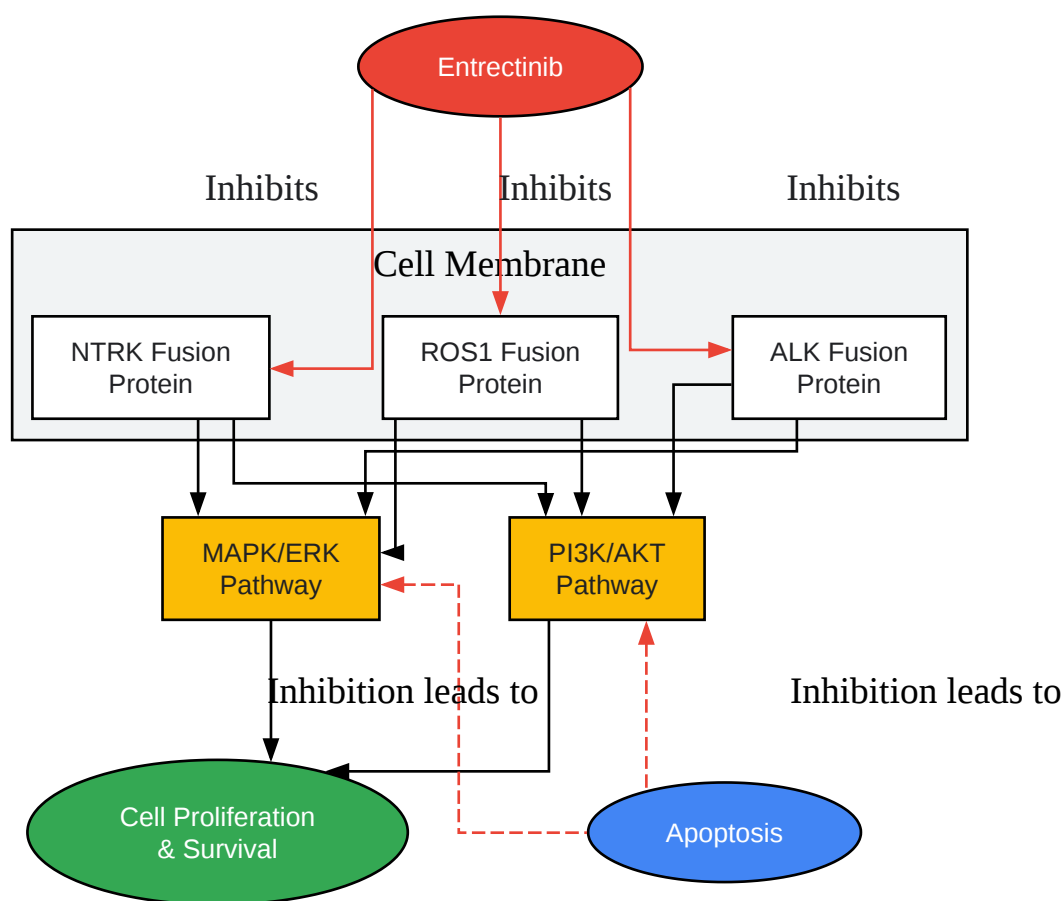
Introduction

Entrectinib is a potent and selective tyrosine kinase inhibitor targeting Tropomyosin Receptor Kinase (TRK) A/B/C, ROS1, and Anaplastic Lymphoma Kinase (ALK) fusion proteins.[1] It has shown significant efficacy in pediatric patients with solid tumors harboring NTRK gene fusions.[2][3] Understanding the pharmacokinetic (PK) profile of entrectinib and its active metabolite, M5, in children is crucial for optimizing dosing regimens to ensure both safety and efficacy.[4][5] This document provides detailed application notes and protocols for the use of **Entrectinib-d4** as an internal standard in pediatric oncology pharmacokinetic studies.

Stable isotope-labeled internal standards, such as **Entrectinib-d4**, are considered the gold standard in quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Their physicochemical properties are nearly identical to the analyte, ensuring they behave similarly during sample preparation and analysis. This co-elution and similar behavior allow the deuterated standard to effectively compensate for variations in extraction recovery, matrix effects, and instrument response, leading to highly accurate and precise quantification of the drug in biological matrices.

Signaling Pathway of Entrectinib

Entrectinib functions by competitively inhibiting the ATP-binding sites of TRK, ROS1, and ALK tyrosine kinases. In pediatric cancers driven by NTRK, ROS1, or ALK gene fusions, the resulting fusion proteins are constitutively active, leading to uncontrolled cell proliferation and survival through downstream signaling pathways like MAPK/ERK and PI3K/AKT. By blocking these kinases, entrectinib effectively suppresses tumor growth and can induce apoptosis.



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Caption: Entrectinib inhibits aberrant signaling from fusion proteins.

Quantitative Data from Pediatric Pharmacokinetic Studies

Data from the STARTRK-NG clinical trial provides valuable insights into the pharmacokinetics of entrectinib in pediatric patients. The recommended Phase 2 dose was determined to be 300 mg/m² once daily using the commercial F06 formulation, which was found to provide exposures comparable to the approved adult dose of 600 mg once daily.

Table 1: Steady-State Pharmacokinetic Parameters of Entrectinib in Pediatric Patients (F06 Formulation, 300 mg/m² QD)

| Parameter | Entrectinib | M5 (Active Metabolite) |
|--------------------------------|-----------------|------------------------|
| C _{max} (ng/mL) | 1030 ± 453 | 196 ± 80.4 |
| AUC _{0-24h} (ng·h/mL) | 16800 ± 6810 | 3680 ± 1520 |
| T _{max} (h) | 4.0 (2.0 - 8.0) | 8.0 (4.0 - 24.0) |
| t _{1/2} (h) | ~40 | ~60 |

Data are presented as mean ± standard deviation or median (range). Data synthesized from publicly available information on the STARTRK-NG trial.

Table 2: Comparison of Entrectinib Exposure in Pediatric vs. Adult Patients

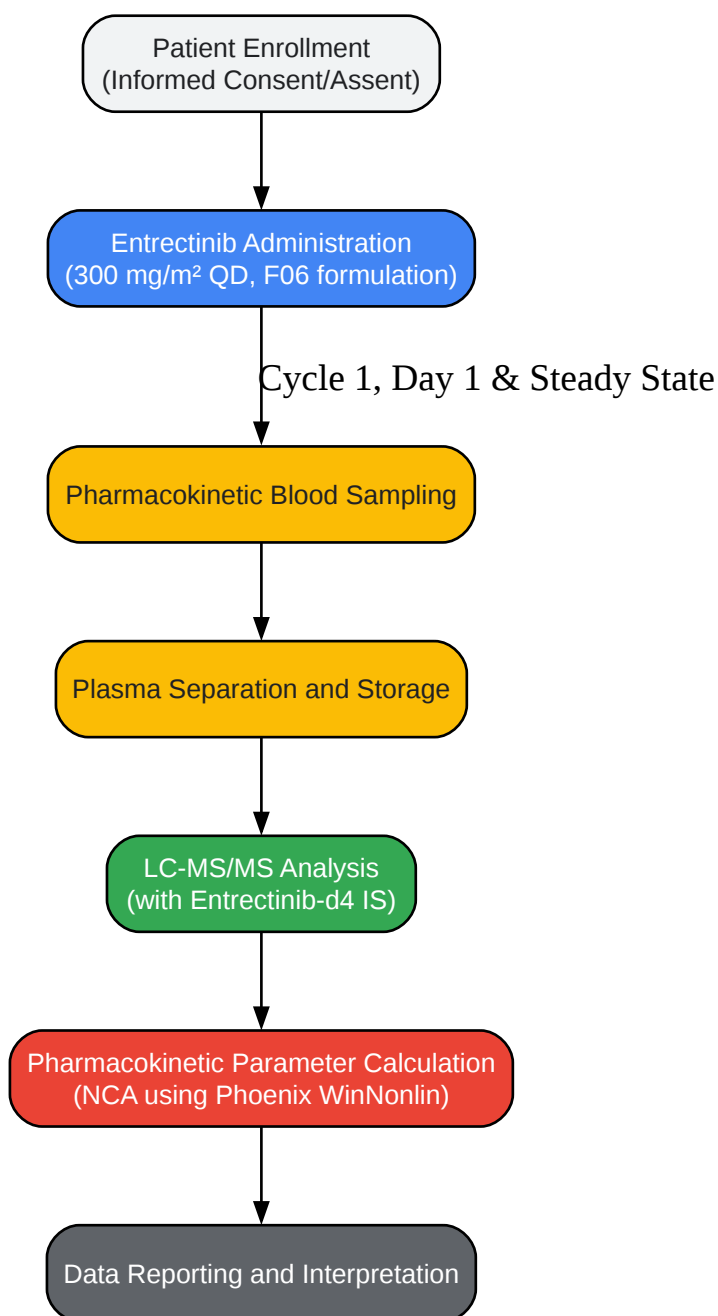
| Population | Formulation | Dose | Mean AUC _{0-24h} (ng·h/mL) |
|------------|-------------|--------------------------|-------------------------------------|
| Pediatric | F06 | 300 mg/m ² QD | 16800 |
| Adult | F06 | 600 mg QD | 17500 |

This table illustrates that the body surface area-based dosing in pediatrics achieves systemic exposures within the efficacious range observed in adults.

Experimental Protocols

Pediatric Pharmacokinetic Study Protocol

This protocol outlines the key steps for conducting a pharmacokinetic study of entrectinib in pediatric oncology patients, based on the methodology of trials like STARTRK-NG.



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Caption: Workflow for a pediatric pharmacokinetic study of entrectinib.

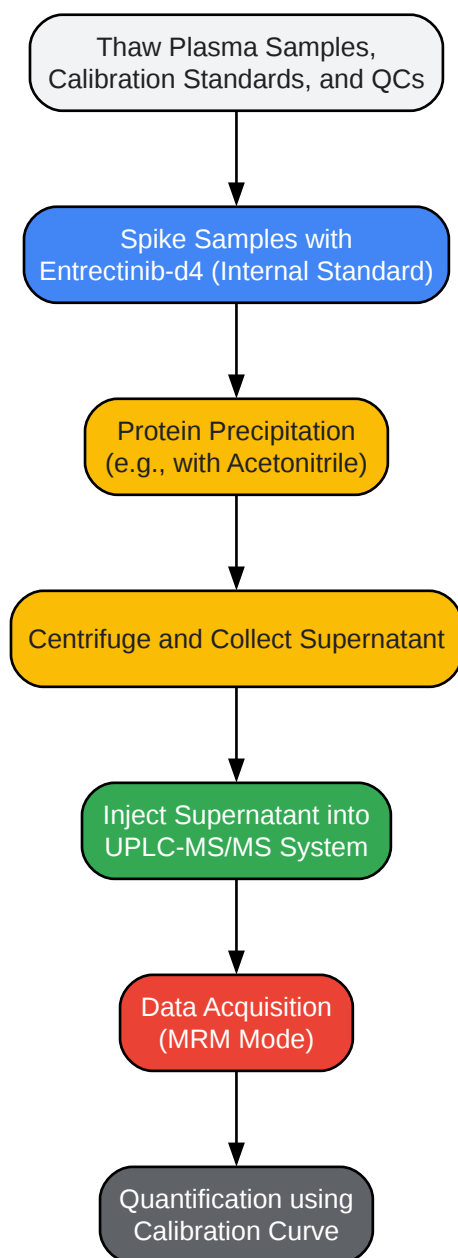
Methodology:

- Patient Population: Enroll pediatric patients with solid tumors harboring NTRK1/2/3 or ROS1 gene fusions. Obtain informed consent and assent according to institutional and regulatory guidelines.

- Dosing: Administer entrectinib orally at a dose of 300 mg/m² once daily with food. The F06 formulation (capsules with acidulant) should be used.
- Pharmacokinetic Sampling:
 - Intensive PK sampling: On Cycle 1, Day 1 (single dose) and at steady-state (e.g., Cycle 2, Day 1), collect blood samples (approx. 1-2 mL each) into K2-EDTA tubes at the following time points:
 - Pre-dose (0 hour)
 - 1, 2, 4, 6, 8, and 24 hours post-dose.
 - Sparse PK sampling: Can be performed at other visits to monitor drug exposure.
- Sample Processing and Storage:
 - Within 30 minutes of collection, centrifuge the blood samples at 1500 x g for 10 minutes at 4°C to separate plasma.
 - Transfer the plasma into uniquely labeled polypropylene tubes.
 - Store the plasma samples at -70°C or lower until bioanalysis.
- Bioanalysis: Quantify plasma concentrations of entrectinib and its M5 metabolite using a validated LC-MS/MS method with **Entrectinib-d4** as the internal standard (see Protocol 2).
- Pharmacokinetic Analysis:
 - Calculate PK parameters using non-compartmental analysis (NCA) with software such as Phoenix™ WinNonlin®.
 - Key parameters to determine include: C_{max} (maximum concentration), T_{max} (time to C_{max}), AUC_{0-24h} (area under the concentration-time curve over 24 hours), and t_{1/2} (terminal half-life).

Bioanalytical Protocol for Entrectinib in Pediatric Plasma using LC-MS/MS

This protocol describes a method for the quantification of entrectinib in human plasma using **Entrectinib-d4** as an internal standard (IS).



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